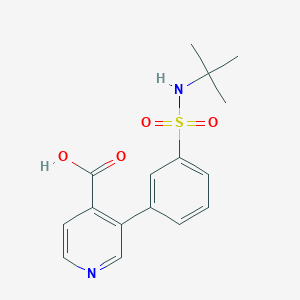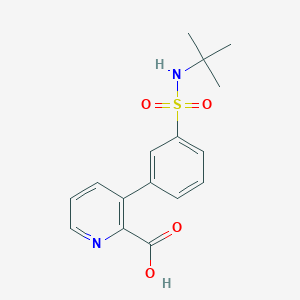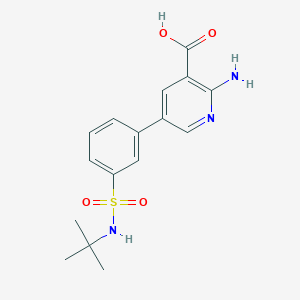
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid (5-tBSCN) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the nicotinic acid family, which has been used in the study of biological processes such as inflammation, oxidative stress, and neuronal development. 5-tBSCN has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the role of nicotinic acid receptor signaling in inflammation and oxidative stress. Additionally, it has been used to study the effects of nicotinic acid on neuronal development and synaptic plasticity. It has also been used in studies of the pharmacological effects of nicotinic acid receptor agonists and antagonists.
Wirkmechanismus
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% works by binding to nicotinic acid receptors on the surface of cells. These receptors are involved in the regulation of a variety of biological processes, such as inflammation, oxidative stress, and neuronal development. When 5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% binds to these receptors, it activates them, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as to promote neuronal development and synaptic plasticity. Additionally, it has been found to have anti-cancer and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic, making it safe to use in lab experiments. One of the main limitations is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%. One potential direction is to further explore the effects of nicotinic acid receptor signaling on inflammation, oxidative stress, and neuronal development. Additionally, further research could be done to explore the pharmacological effects of nicotinic acid receptor agonists and antagonists. Additionally, further research could be done to explore the potential anti-cancer and anti-microbial effects of 5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%. Finally, further research could be done to explore the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% as a therapeutic agent.
Synthesemethoden
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% can be synthesized using a multi-step process that involves the condensation of 3-t-butylsulfamoylphenol with 2-chloronicotinic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically conducted at a temperature of 80°C for a period of 4-6 hours. After the reaction is complete, the product is then purified by column chromatography.
Eigenschaften
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)12-6-4-5-10(7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRBNFNATBVTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)


![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)





